molecular formula C16H17N5O4S B2986134 N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 2034230-53-8

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No. B2986134
CAS RN: 2034230-53-8
M. Wt: 375.4
InChI Key: IEVYBSAZHRRIPW-UHFFFAOYSA-N
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Description

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a useful research compound. Its molecular formula is C16H17N5O4S and its molecular weight is 375.4. The purity is usually 95%.
BenchChem offers high-quality N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Properties

Research into novel heterocyclic compounds containing a sulfonamido moiety, such as N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide, has shown promising results in the development of antibacterial agents. Synthesis and evaluation of these compounds have revealed several with high antibacterial activities, highlighting their potential in combating bacterial infections (Azab, Youssef, & El‐Bordany, 2013).

Carbonic Anhydrase Inhibition

Sulfonamides, including derivatives of N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide, have been investigated for their inhibitory effect on carbonic anhydrase isozymes. Studies have shown that these compounds can effectively inhibit human carbonic anhydrase I and II, suggesting potential applications in treating conditions like glaucoma and edema (Büyükkıdan, Büyükkıdan, Bülbül, Kasımoğulları, & Mert, 2017).

Anticancer and Radiosensitizing Effects

Novel sulfonamide derivatives have been synthesized and evaluated for their potential anticancer and radiosensitizing properties. Research indicates that certain sulfonamide compounds exhibit significant activity against cancer cell lines, suggesting their potential use in cancer therapy and as agents to enhance the effectiveness of radiation therapy (Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015).

Antimicrobial and Antitubercular Activity

Derivatives of N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide have been explored for their antimicrobial and antitubercular potential. Synthesis and evaluation of these compounds have led to the discovery of agents with potent activity against various microbial strains, including Mycobacterium tuberculosis, indicating their potential in treating infectious diseases (Shingare, Patil, Sangshetti, Patil, Rajani, & Madje, 2022).

properties

IUPAC Name

N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O4S/c1-2-21-10-12(8-17-21)16-19-15(25-20-16)9-18-26(22,23)13-3-4-14-11(7-13)5-6-24-14/h3-4,7-8,10,18H,2,5-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVYBSAZHRRIPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)C3=CC4=C(C=C3)OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide

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